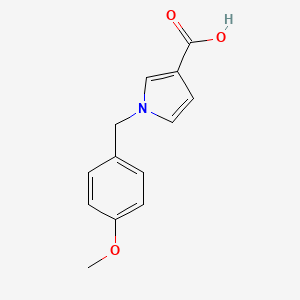

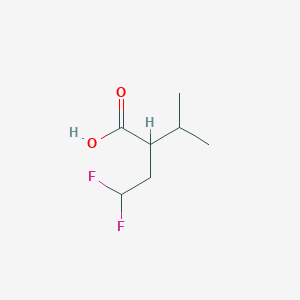

![molecular formula C11H12N2O3 B1470119 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1525684-13-2](/img/structure/B1470119.png)

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-3-carboxylic acid

Vue d'ensemble

Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4] thiadiazole has been synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .Molecular Structure Analysis

The molecular formula of a similar compound, 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione, is C21H23N5O4 . The average mass is 409.438 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione, include a density of 1.4±0.1 g/cm3, boiling point of 626.9±65.0 °C at 760 mmHg, and a flash point of 332.9±34.3 °C .Applications De Recherche Scientifique

Synthesis and Transformations

Research on derivatives of similar structures, such as 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, has shown innovative methods for their synthesis. These methods enable the introduction of highly basic aliphatic amines and the oxazol-2-yl moiety into the oxazole ring, showcasing the compound's versatility in chemical transformations (Prokopenko et al., 2010).

Antimicrobial Applications

A study on the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives aimed to evaluate their in vitro antimicrobial activities. The results demonstrated that these derivatives possess significant antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure further increased this activity, indicating the compound's potential as a template for new antimicrobial agents (Hublikar et al., 2019).

Bioevaluation as Antimicrobial Agents

Another investigation focused on the design and synthesis of new derivatives of pyrrole, which included modifications with chlorine, amide, and 1,3-oxazole fragments. This research aimed at discovering new antimicrobial agents, with some derivatives showing high anti-staphylococcus activity. The study highlights the potential of these compounds in the development of antimicrobial treatments, emphasizing their preparative and bioactive capabilities (2020).

Mécanisme D'action

Target of Action

The compound belongs to the class of oxazoles, which are heterocyclic compounds. Oxazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups present in the compound.

Mode of Action

The mode of action would depend on the specific target of the compound. Generally, oxazoles can act as inhibitors, activators, or modulators of their targets, altering the target’s function and leading to changes in cellular processes .

Biochemical Pathways

Oxazoles can affect a variety of biochemical pathways depending on their specific targets. For example, they might inhibit an enzyme in a metabolic pathway, alter the signaling through a receptor pathway, or modulate ion channel activity affecting neuronal signaling .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme, it could lead to decreased production of a certain metabolite. If it activates a receptor, it could lead to increased cellular signaling .

Propriétés

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-10(8(2)16-12-7)6-13-4-3-9(5-13)11(14)15/h3-5H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMCUNICHUIDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470036.png)

![1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470042.png)

![1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470043.png)

![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal](/img/structure/B1470051.png)

![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470057.png)

![1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470058.png)

![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470059.png)